

Spectroscopic Profile of 2,3Pyridinedicarboxylic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Pyridinedicarboxylic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,3- Pyridinedicarboxylic Anhydride** (CAS No: 699-98-9), also known as Quinolinic Anhydride.

The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the essential quantitative data derived from ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry analyses of **2,3-Pyridinedicarboxylic Anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
9.15	dd	1.8, 4.9	H-6
8.65	dd	1.8, 7.8	H-4
7.95	dd	4.9, 7.8	H-5

Solvent: DMSO-d6

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
161.5	C=O
159.8	C=O
155.2	C-6
149.1	C-2
139.6	C-4
128.5	C-5
124.3	C-3

Solvent: DMSO-d6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below highlights the characteristic vibrational frequencies of **2,3**-

Pyridinedicarboxylic Anhydride.

IR Spectroscopic Data



Wavenumber (cm⁻¹)	Intensity	Assignment
~1850	Strong	Asymmetric C=O Stretch
~1780	Strong	Symmetric C=O Stretch
~1300 - 1200	Strong	C-O-C Stretch
~1600 - 1450	Medium	Aromatic C=C Bending
~900 - 700	Medium-Strong	C-H Bending (out-of-plane)

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
149	100	[M]+ (Molecular Ion)
105	~60	[M - CO ₂]+
77	~40	[C₅H₃N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of **2,3-pyridinedicarboxylic anhydride** (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is utilized.
 - Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
 - Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- 13C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is
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